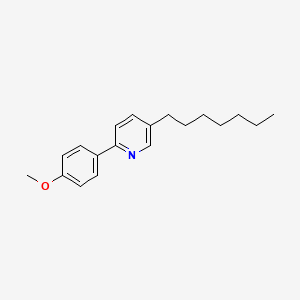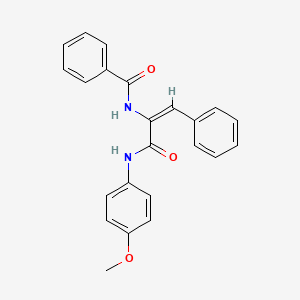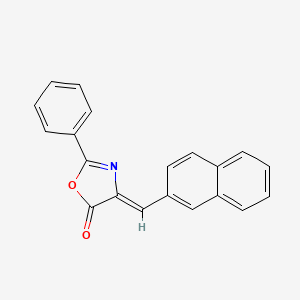![molecular formula C29H38N2O2 B11699994 2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11699994.png)
2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-butoxybenzohydrazide with 4-(4-pentylcyclohexyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with concentrated sulfuric acid, halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxyphenyl 4-Pentylbenzoate
- 4-Fluorophenyl 4-Trans-PentylcyclohexylBenzoate
- 4-(N-Butoxy)Phenyl-4’-Trans-PentylcyclohexylBenz
Uniqueness
2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in applications such as organic electronics and pharmaceuticals compared to similar compounds that lack this ring structure.
Properties
Molecular Formula |
C29H38N2O2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C29H38N2O2/c1-3-5-7-8-22-9-11-23(12-10-22)24-13-15-25(16-14-24)28-30-31-29(33-28)26-17-19-27(20-18-26)32-21-6-4-2/h13-20,22-23H,3-12,21H2,1-2H3 |
InChI Key |
UCULDTASYGSFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(decyloxy)-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide](/img/structure/B11699911.png)
![2-(2-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B11699918.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699919.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699925.png)


![4-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B11699932.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699944.png)
![2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide](/img/structure/B11699949.png)
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699959.png)
![3-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699966.png)
![Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11699977.png)

![5-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1H-tetrazole](/img/structure/B11699985.png)
